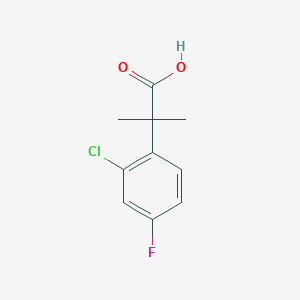

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(12)5-8(7)11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKGQRMGKUXHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Aromatic Substitution and Functionalization

One of the common approaches involves starting with a suitably substituted aromatic precursor, such as 2-chloro-4-fluorobenzene derivatives, which undergo nucleophilic aromatic substitution (SNAr) reactions to introduce the methylpropanoic acid moiety.

- Starting Material: 2-chloro-4-fluorobenzene

- Reaction: Nucleophilic substitution with a methyl-substituted acyl or alkyl reagent, often under basic or catalytic conditions, to introduce the methyl group at the ortho or para position.

- Key Reagents: Sodium methoxide or potassium tert-butoxide as nucleophiles, along with acyl chlorides or carboxylic acids for the carboxylation step.

A patent (WO2014188453A2) describes a process involving the initial formation of a phenyl derivative followed by functionalization to introduce the carboxylic acid group. The process involves halogen exchange and subsequent oxidation steps to achieve the target compound.

Carboxylation via Carbon-Carbon Bond Formation

The core step involves forming the carboxylic acid group attached to the aromatic ring. This is often achieved through:

- Grignard or Organolithium Reactions: Reaction of the aromatic halide with methyl or other alkyl reagents, followed by oxidation to the acid.

- Carbon Dioxide (CO₂) Fixation: Using dry ice or CO₂ gas to carboxylate organometallic intermediates, leading to the formation of the desired acid.

In a study on fluorinated amino acids, the synthesis of related compounds utilized CO₂ fixation on methyl-substituted aromatic intermediates, which could be adapted for this compound.

Chlorination and Fluorination Steps

The presence of both chloro and fluoro substituents on the aromatic ring suggests sequential halogenation and fluorination steps:

- Chlorination: Typically achieved via electrophilic chlorination using Cl₂ or N-chlorosuccinimide (NCS).

- Fluorination: Using selective fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST), especially for aromatic fluorination.

Patents and literature indicate the feasibility of selective halogenation on aromatic rings, with fluorination often performed after initial chlorination to preserve regioselectivity.

Synthesis of Methyl-Substituted Propanoic Acid Moiety

The methyl group attached to the propanoic acid backbone can be introduced via:

- Alkylation of a malonate or acetoacetate precursor , followed by decarboxylation.

- Use of methyl Grignard reagents reacting with keto acids or their derivatives.

A synthetic route described in related amino acid synthesis involves alkylation of malonate derivatives, followed by hydrolysis and decarboxylation to produce the methylated propanoic acid.

Summary of Preparation Methods

Notes and Considerations

- Reaction Conditions: Many steps require inert atmospheres (nitrogen or argon), controlled temperatures, and careful purification to avoid side reactions.

- Purification: Techniques such as recrystallization, chromatography, and acid-base extraction are employed to isolate the pure compound.

- Safety: Handling halogenating agents and fluorinating reagents necessitates strict safety protocols due to their reactive and toxic nature.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products Formed

Substitution: Products include derivatives with different substituents on the phenyl ring.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or alkanes.

Esterification: Products are esters of 2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it may serve as a precursor in synthesizing anti-inflammatory drugs or other medicinal compounds that target specific biological pathways.

Analytical Chemistry Reference Standard

- In analytical chemistry, 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is often used as a reference standard . This is crucial for calibrating instruments and validating methods in drug analysis, ensuring accurate quantification and identification of active pharmaceutical ingredients (APIs).

Agrochemical Applications

Pesticide Development

- The compound's halogenated structure enhances its potential as an active ingredient in pesticides . The presence of chlorine and fluorine can improve the efficacy and stability of agrochemicals, making them more effective against pests while potentially reducing environmental impact.

Herbicide Formulations

- Similar to its role in pesticide development, 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid can also be incorporated into herbicide formulations . Its unique reactivity may allow for selective targeting of specific weed species while minimizing damage to crops.

Chemical Properties Influencing Applications

The presence of halogen substituents significantly influences the chemical reactivity and biological activity of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid. These properties facilitate:

- Nucleophilic substitution reactions , which are important for modifying the compound to create derivatives with enhanced activity.

- Increased lipophilicity , which can improve the bioavailability of drugs when used in pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds similar to 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid in various applications:

- A study focusing on halogenated phenyl compounds demonstrated their potential as anti-inflammatory agents, emphasizing the role of chlorinated and fluorinated groups in enhancing therapeutic efficacy .

- Research on agrochemical formulations incorporating similar compounds showed improved pest resistance and crop yield, suggesting that the unique properties of halogenated compounds could lead to more sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2-(4-Chlorophenoxy)-2-methylpropanoic Acid (Clofibric Acid Derivatives)

- Structure: Features a 4-chlorophenoxy group instead of the 2-chloro-4-fluorophenyl moiety.

- Properties :

- Key Difference: Replacement of fluorine with a phenoxy group enhances metabolic stability but reduces halogen-directed electronic effects.

Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic Acid)

- Structure: Contains a 4-chloro-2-methylphenoxy group (CAS: 93-65-2).

- Properties :

- Key Difference: The methylphenoxy substituent increases lipophilicity, enhancing herbicidal activity compared to the target compound.

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic Acid

Physicochemical and Functional Comparisons

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (F, Cl, NO₂): Enhance acidity and influence binding in biological systems (e.g., fluorine’s role in improving metabolic stability). Phenoxy vs. Phenyl: Phenoxy-containing compounds (e.g., Mecoprop) exhibit higher herbicidal activity due to increased lipophilicity.

Pharmaceutical Relevance: Clofibric acid derivatives (e.g., Bezafibrate) demonstrate the importance of the 2-methylpropanoic acid core in lipid-lowering agents.

Research and Development Insights

- Synthetic Utility: The target compound’s halogenated structure makes it a candidate for further functionalization, as seen in the synthesis of Elafibranor intermediates ().

Biologische Aktivität

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₁₀H₁₁ClF O₂ and a molecular weight of approximately 218.64 g/mol. Its structure features a chloro and fluorine substituent on a phenyl ring, along with a branched propanoic acid moiety. This unique combination of halogen substituents and branched structure may influence its biological activity, making it relevant in pharmaceutical and agrochemical research.

The compound's structure can be represented as follows:

Key Features:

- Halogen Substituents: The presence of chlorine and fluorine atoms can affect the compound's reactivity and interaction with biological targets.

- Branched Structure: The branched propanoic acid moiety may enhance solubility and bioavailability.

The biological activity of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity, potentially leading to modulation of various biological pathways.

Study 1: Inhibition of COX Enzymes

A study evaluating the anti-inflammatory properties of halogenated phenyl compounds found that derivatives significantly inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This suggests potential therapeutic applications for managing inflammatory conditions.

Study 2: Metabolic Regulation

Research on thiazolidinone derivatives indicated that structural modifications could lead to improved insulin sensitivity and lipid profiles in diabetic models. Although not directly involving 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid, these findings highlight the importance of structural features in metabolic modulation.

Study 3: Antitumor Activity

A recent investigation into MDM2 inhibitors demonstrated that compounds with similar structural motifs exhibited significant antitumor efficacy in xenograft models. The study reported IC50 values indicating potent inhibition of tumor growth, suggesting that 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid might share these properties.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, as this method is widely used for aromatic carboxylic acids. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, the methyl group and chloro-fluorophenyl substituents produce distinct splitting patterns in ¹H NMR, while HRMS can verify the molecular ion peak (exact mass: ~226.05 g/mol). Cross-referencing with impurity standards (e.g., related propanoic acid derivatives in ) ensures specificity .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

- Methodological Answer : Given its structural similarity to hazardous phenoxypropanoic acids (e.g., MCPP in ), follow Hazard Rating 3 (Health) protocols:

- Use fume hoods for synthesis steps to avoid inhalation of fine crystalline powders.

- Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact.

- Implement routine air sampling (OSHA 29 CFR 1910.1020) to monitor airborne concentrations .

- Emergency showers and eyewash stations must be accessible, with decontamination protocols for spills .

Q. How can researchers optimize the synthesis of this compound to minimize by-products like regioisomers or halogenated impurities?

- Methodological Answer : Friedel-Crafts alkylation or Suzuki-Miyaura coupling (for aryl-boron intermediates, see ) are viable routes. Key optimizations:

- Control reaction temperature (≤ 60°C) to prevent over-halogenation.

- Use chiral catalysts (e.g., Rh or Pd complexes) if stereoselectivity is required, as seen in mecorprop-P synthesis ().

- Purify via recrystallization in ethanol/water mixtures, leveraging differential solubility of regioisomers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound, particularly in receptor-binding assays?

- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. Strategies include:

- Enantiomeric separation using chiral HPLC (e.g., Chiralpak AD-H column) to test individual isomers.

- Validate binding assays with orthogonal methods (e.g., surface plasmon resonance vs. radioligand displacement).

- Control solvent polarity (e.g., DMSO ≤ 0.1% v/v) to avoid artificial aggregation .

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use in silico tools like GLORYx or MetaPred to simulate phase I/II metabolism. Key steps:

- Identify probable sites of oxidation (methyl groups) or glucuronidation (carboxylic acid moiety).

- Cross-validate with in vitro hepatocyte assays using LC-MS/MS to detect metabolites (e.g., hydroxylated or dehalogenated derivatives).

- Compare to structurally related drugs like fenofibric acid ( ), which undergoes β-oxidation .

Q. What are the best practices for evaluating the environmental persistence of this compound in ecotoxicity studies?

- Methodological Answer : Follow OECD Test Guidelines 301 (Ready Biodegradability) and 307 (Soil Degradation):

- Use ¹⁴C-labeled compound to track mineralization in aqueous and soil matrices.

- Assess bioaccumulation potential via logP measurements (predicted ~3.2 for this compound) and compare to regulatory thresholds (e.g., REACH Annex XIII).

- Reference marine pollutant classifications (MARPOL Annex III) for disposal guidelines, though current data suggest low aquatic toxicity ( ) .

Methodological Notes

- Stereochemical Considerations : The methyl and chloro-fluoro substituents may induce steric hindrance in synthetic or biological interactions. Racemic mixtures should be explicitly stated in publications .

- Data Reproducibility : Adhere to FAIR data principles by documenting solvent grades, catalyst lots, and instrument calibration details. Cross-reference with open spectral databases (e.g., NIST Chemistry WebBook) for NMR/MS alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.